Lumiracoxib-d6
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Overview
Description
Lumiracoxib-d6: is a deuterated form of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) designed to reduce inflammation and pain by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Nitration and Reduction: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 5-methyl-2-nitrobenzoic acid to form the intermediate.
Deuteration: The intermediate undergoes deuteration using deuterated reagents to replace hydrogen atoms with deuterium.
Cyclization and Purification: The final step involves cyclization to form this compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Lumiracoxib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) facilitate halogen substitution reactions.
Major Products:
Hydroxylated Metabolites: Formed through oxidation reactions.
Amines: Produced via reduction of nitro groups.
Substituted Derivatives: Result from halogen substitution reactions.
Scientific Research Applications
Chemistry: Lumiracoxib-d6 is used in studies to understand the chemical stability and reactivity of deuterated compounds. It helps in elucidating reaction mechanisms and pathways.
Biology: In biological research, this compound is employed to investigate the metabolic fate of lumiracoxib in vivo. It aids in identifying metabolic intermediates and end products.
Medicine: The compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of lumiracoxib. It helps in optimizing dosing regimens and understanding drug interactions.
Industry: this compound is utilized in the development of analytical methods for drug testing and quality control. It serves as an internal standard in mass spectrometry and other analytical techniques .
Mechanism of Action
Lumiracoxib-d6 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular target of this compound is the COX-2 enzyme, and the pathway involved is the arachidonic acid cascade .
Comparison with Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with a different chemical structure.
Etoricoxib: A COX-2 inhibitor with a longer half-life compared to lumiracoxib.
Valdecoxib: A COX-2 inhibitor with similar pharmacological properties but different safety profile.
Uniqueness: Lumiracoxib-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its selective inhibition of COX-2 with minimal effect on COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Properties
Molecular Formula |
C15H13ClFNO2 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D |
InChI Key |
KHPKQFYUPIUARC-UASVBIJOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])CC(=O)O)NC2=C(C=CC=C2Cl)F)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O |
Origin of Product |
United States |
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